6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one
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Overview
Description
“6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” is a complex organic compound that belongs to the isobenzofuranone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups and a phenyl ring suggests that this compound might exhibit interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the isobenzofuranone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the phenyl ring: This step might involve Friedel-Crafts acylation or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions.
Temperature and Pressure: Control of reaction temperature and pressure to optimize product formation.
Chemical Reactions Analysis
Types of Reactions
“6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of “6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” would involve its interaction with specific molecular targets. This might include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Involvement: Participation in biochemical pathways that lead to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxyisobenzofuran-1(3H)-one: Lacks the phenyl ring and oxoethyl group.
3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one: Lacks the methoxy groups on the isobenzofuranone core.
Uniqueness
The unique combination of methoxy groups, phenyl ring, and oxoethyl group in “6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” might confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
6,7-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-22-12-6-4-11(5-7-12)14(20)10-16-13-8-9-15(23-2)18(24-3)17(13)19(21)25-16/h4-9,16H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOLRPZBTPOERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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